Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide
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Overview
Description
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is an organic compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol . This compound is known for its unique structure, which includes a phosphine oxide group attached to a tetrahydroquinoline ring. It is a colorless liquid that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide typically involves the reaction of a suitable quinoline derivative with a phosphine oxide precursor. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is heated to a specific temperature, often around 100-150°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated, alkylated, or arylated tetrahydroquinoline derivatives.
Scientific Research Applications
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and influencing enzymatic activity. The tetrahydroquinoline ring can interact with biological membranes and proteins, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl(quinolin-7-yl)phosphine oxide: Similar structure but lacks the tetrahydro moiety.
Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide: Similar structure but with an isoquinoline ring instead of a quinoline ring.
Dimethyl(1,2,3,4-tetrahydroquinolin-6-yl)phosphine oxide: Similar structure but with the phosphine oxide group attached at the 6-position instead of the 7-position.
Uniqueness
Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is unique due to its specific substitution pattern and the presence of both a tetrahydroquinoline ring and a phosphine oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYLKCGHRAARTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(CCCN2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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